4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
Overview
Description
4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde is a chemical compound with the empirical formula C8H3ClFIN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 324.48 . The SMILES string representation is Fc1c(Cl)c2c(I)c[nH]c2nc1C=O , which provides a text notation for the compound’s structure. The InChI key is OMDLQPQCJCSMFO-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid . Its empirical formula is C8H3ClFIN2O and it has a molecular weight of 324.48 . The compound’s SMILES string is Fc1c(Cl)c2c(I)c[nH]c2nc1C=O , and its InChI key is OMDLQPQCJCSMFO-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Chemical Transformations
- Ring Closures and Transformations: Carbaldehydes related to 4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde, when treated with Lewis or Bronsted acids, can lead to the formation of dihydrochromeno[3,2-b]azet-2(1H)-ones, and in certain solvents, pyrrolidin-2-one derivatives can also be obtained (Bertha et al., 1998).
- Synthesis of Fluorinated Pyrroles: The compound can act as a precursor for the efficient synthesis of fluorinated pyrroles, which are significant in various chemical processes (Surmont et al., 2009).
Derivatives and Related Compounds
- Pyrazolo[4,3-c]pyridines Synthesis: It can be used in the synthesis of Pyrazolo[4,3-c]pyridines, important in the creation of various organic compounds (Vilkauskaitė et al., 2011).
- Production of Tricyclic Heterocycles: Derivatives of this compound can lead to the formation of tricyclic heterocycles, which are significant in the field of medicinal chemistry (El-Nabi, 2004).
Molecular Interactions and Structural Studies
- Study of Hydrogen-Bonded Assembly: The structural characteristics of derivatives of this compound can be studied to understand hydrogen-bonded assemblies in pyrazolo[3,4-b]pyridine derivatives (Quiroga et al., 2012).
Synthesis of Other Heterocyclic Compounds
- Pyridine Derivatives Synthesis: The compound is useful in the synthesis of various pyridine derivatives, which have applications in pharmaceuticals and agrochemicals (Gribble & Saulnier, 1993).
- One-Step Synthesis Approach: It provides a pathway for one-step synthesis methods in creating derivatives, optimizing the production process in chemical synthesis (Yuan-bin, 2007).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFIN2O/c9-6-5-3(11)1-12-8(5)13-4(2-14)7(6)10/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDLQPQCJCSMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=C(N=C2N1)C=O)F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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